1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound "1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid" is a fluorinated organic molecule that is structurally related to various pharmacologically active compounds. The presence of the fluorophenyl group and the pyrrolidine ring suggests potential biological activity, which is a common theme in the synthesis of antibacterial agents and other medicinal compounds .
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine carboxylic acid derivatives often involves multicomponent reactions or cyclization processes. For instance, the synthesis of similar compounds has been achieved through reactions involving chloro- or ethylsulfonyl-substituted carboxylic acids and cyclic amines such as 3-aminopyrrolidine . Another method includes the Dieckmann-type cyclization starting from dichloro-fluoronicotinic acid derivatives . These methods highlight the versatility and complexity of synthesizing fluorinated pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a fluorophenyl moiety. The stereochemistry of such compounds can be crucial for their biological activity, as seen in the stereoselective preparation of fluoro-carboxylic acid derivatives . The crystal structure of a related compound shows a planar conformation except for the pyrrolidin ring, which adopts an envelope conformation, indicating the potential for diverse molecular geometries within this class of compounds .
Chemical Reactions Analysis
Fluorinated pyrrolidine carboxylic acids can undergo various chemical reactions, including lactonization with electrophiles , condensation to form hydrazones , and reactions with amines to form antibacterial agents . The reactivity of the fluorine atom can lead to the formation of both mono and gem-difluorolactones, demonstrating the unique behavior of electrophilic fluorine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrrolidine carboxylic acids are influenced by the presence of the fluorine atom, which can affect the acidity of the carboxylic acid group and the overall molecular polarity. The compounds in this class are often characterized by various spectroscopic methods, including IR, NMR, and MS, to determine their structure and purity . The fluorophenyl group can also confer unique photophysical properties, as seen in the spectrophotofluorometric analysis of a related compound .
Scientific Research Applications
Antibacterial Activity
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives have been explored for their antibacterial properties. For instance, derivatives like arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibit significant antibacterial potency. The presence of a fluorine atom and substituted amino groups enhances their in vitro antibacterial effectiveness (Chu et al., 1986).
Anticancer Activity
There's emerging interest in using these compounds for cancer treatment. A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective Met kinase inhibitors, demonstrated their efficacy in tumor stasis in a gastric carcinoma model, indicating potential as anticancer agents (Schroeder et al., 2009).
Chemical Synthesis and Characterization
Synthesis and characterization of related compounds have been a significant area of research. For example, the asymmetric synthesis of (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid has been described, showcasing methods for producing these compounds with specific structural configurations (Huang et al., 2010).
Fluorescence and Sensory Applications
Compounds containing 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid structures have been utilized in fluorescence-based applications. A study on a heteroatom-containing organic fluorophore, which exhibits fluorescence changes upon protonation and deprotonation, exemplifies its use in fluorescent pH sensors (Yang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWONDBUXUCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400395 | |
Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
618070-30-7 | |
Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618070-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidine carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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